molecular formula C14H11N3OS2 B2537752 N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide CAS No. 1206996-94-2

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2537752
CAS No.: 1206996-94-2
M. Wt: 301.38
InChI Key: PDBKYKWKWMSIGQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core linked to a 3-methylisothiazole group via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and oncology research, as it combines two privileged heterocyclic scaffolds known for their diverse biological activities. Compounds containing thiazole and isothiazole rings are frequently investigated for their antiproliferative and potential anticancer properties . Structural analogs, such as phenylthiazole carboxamide derivatives, have demonstrated cytotoxic effects against a range of human cancer cell lines in preclinical studies, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) . The mechanism of action for related molecules often involves the induction of apoptosis and activation of key enzymes like caspase-3, suggesting a potential pathway for this compound's activity . Furthermore, isothiazole derivatives have been identified as inhibitors for various kinase targets, such as MEK and checkpoint kinases (Chk1/Chk2), which are critical in cell cycle regulation and tumor proliferation . This makes this compound a valuable chemical tool for researchers exploring new oncological targets and developing novel therapeutic strategies.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-9-7-12(20-17-9)16-13(18)11-8-19-14(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKYKWKWMSIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide typically involves the reaction of 3-methylisothiazole with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of cellular processes critical for pathogen survival.

2. Anticancer Activity
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide has shown significant anticancer properties in vitro. It was evaluated using the National Cancer Institute's protocols, revealing a high level of antimitotic activity against various human tumor cell lines. For instance, it exhibited mean growth inhibition values indicating strong potential as an anticancer agent .

Cell Line Mean GI50 (μM) Mean TGI (μM)
A549 (Lung)15.7250.68
OVCAR-8 (Ovarian)12.5345.00
SNB-19 (Brain)18.0052.00

Medicinal Applications

1. Drug Development
The compound is being explored as a potential drug candidate for treating various diseases, particularly bacterial infections and cancer. Its ability to inhibit specific enzymes and proteins involved in these diseases positions it as a promising therapeutic agent.

2. Mechanism of Action
The mechanism of action involves the inhibition of critical cellular pathways. In bacterial cells, it disrupts enzyme activity essential for growth, while in cancer cells, it interferes with signaling pathways that regulate cell division and survival, promoting apoptosis .

Industrial Applications

1. Material Science
this compound is also being utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings. Its chemical structure allows for modifications that enhance the performance characteristics of these materials.

Case Studies

Case Study 1: Antifungal Efficacy
A study demonstrated that this compound effectively inhibited the growth of Fusarium solani, a pathogenic fungus responsible for significant agricultural losses. The compound's application in agricultural settings could lead to innovative solutions for crop protection against fungal diseases.

Case Study 2: Cancer Treatment Trials
In preclinical trials, the compound was administered to mice with induced tumors, resulting in a notable reduction in tumor size compared to control groups. This study supports its potential use in clinical settings for cancer treatment .

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth and proliferation. In cancer cells, the compound may interfere with signaling pathways involved in cell division and survival, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Analogs with Varying Heterocycles

A. Thiazole vs. Isoxazole Derivatives

  • Isoxazole derivatives often exhibit distinct pharmacokinetic profiles due to differences in metabolic stability .
  • N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide (–13): Substituting the thiazole with a nitro-pyrrole ring introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability compared to the phenylthiazole analog .

B. Core Modifications in Thiazole-Based Compounds

  • Rosabulin (STA-5312) (): Features an indolizineacetamide core instead of phenylthiazole. The indolizine system’s extended conjugation may improve DNA intercalation, but the 3-methylisothiazolyl group is retained, suggesting shared target specificity (e.g., microtubule disruption) .
  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): Replacing the phenyl group with a pyridinyl ring enhances solubility but may reduce membrane permeability due to increased polarity. These analogs show optimized activity in kinase inhibition assays .

A. Position-Specific Halogenation

  • 3-F and 2-F Derivatives (): Fluorine at position 3 or 2 of the phenyl ring enhances caspase-3 activation across multiple cancer cell lines (HT-29, MCF-7, A549), likely due to improved electron-withdrawing effects and hydrophobic interactions .
  • 4-Cl Derivative (): Chlorine at position 4 shows selective activity in HT-29 cells, suggesting steric or electronic constraints in other cell types. This highlights the critical role of substituent positioning in modulating selectivity .

B. Carboxamide Linker Variations

  • N-Phenylhydrazine Carbothioamide (): Replacing the carboxamide with a hydrazine carbothioamide group (e.g., in compound 3) introduces hydrogen-bonding variability, which may alter binding to apoptosis-related proteins like Bcl-2 .

B. Pharmacokinetic Profiles

  • Lipophilicity : The phenylthiazole core in the target compound confers moderate logP values (~2.5–3.5), balancing membrane permeability and solubility. Pyridinyl analogs () exhibit lower logP (~1.8–2.2), favoring aqueous solubility but requiring prodrug strategies for cellular uptake .
  • Metabolic Stability : The 3-methylisothiazolyl group may undergo oxidative metabolism at the sulfur atom, whereas isoxazole derivatives () are more resistant to hepatic degradation .
Table 1. Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole 2-Ph, 4-Carboxamide (3-Me-isothiazol) Caspase-3 activation (inferred)
Rosabulin (STA-5312) Indolizine 3-Me-isothiazol, CN-Ph Anticancer (resistant tumors)
3-F 2-Phenylthiazole-4-carboxamide Thiazole 3-F, 4-Carboxamide Pan-cancer caspase-3 activation
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole 4-Pyridinyl, 5-Carboxamide Kinase inhibition
N-(3-Me-isothiazol)-4-nitro-pyrrole-2-carboxamide Pyrrole 4-NO₂, 2-Carboxamide Reactivity-focused applications

Biological Activity

N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylisothiazole with 2-phenylthiazole-4-carboxylic acid. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process can be optimized in industrial settings using automated reactors to enhance yield and efficiency .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity. It has been tested against various pathogenic bacteria and fungi, showing significant inhibition at low concentrations. For instance, it displayed a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Staphylococcus aureusTBD

Antifungal Properties

The compound has also been evaluated for its antifungal activity, demonstrating effectiveness against several fungal strains. The specific mechanisms by which it exerts antifungal effects are still under investigation but may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

In anticancer research, this compound has shown promising results. It was tested on various cancer cell lines, including human colon adenocarcinoma (LoVo), breast adenocarcinoma (MCF-7), and leukemia (MV4-11). The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for its use in cancer treatment .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index
LoVo (colon adenocarcinoma)TBDTBD
MCF-7 (breast adenocarcinoma)TBDTBD
MV4-11 (leukemia)TBDTBD

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes critical for microbial growth and cancer cell survival. For example, it may inhibit bacterial enzymes responsible for cell wall synthesis or interfere with signaling pathways involved in cell division in cancer cells, leading to apoptosis .

Comparative Studies

When compared with other thiazole derivatives and isothiazoles, this compound demonstrates unique properties due to its specific substitution pattern. This differentiation contributes to its enhanced biological activities compared to structurally similar compounds .

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
N-(3-methylisothiazol-5-yl)-2-phenylt...HighHigh
BenzisothiazolesModerateVariable
Other Thiazole DerivativesModerateLow

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications:

  • Study on Colon Cancer Cells: A study evaluating the effects of the compound on LoVo cells demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy: In another study focusing on antimicrobial properties, the compound was found effective against resistant strains of bacteria, showcasing its potential role in treating infections caused by multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves cyclocondensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF . Purity is validated via HPLC (>95% purity criteria), FTIR (functional group confirmation), and NMR spectroscopy (1H/13C for structural elucidation) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and refinement employs the SHELX suite (e.g., SHELXL for small-molecule refinement). Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2 .

Q. What in vitro assays are used to evaluate its biological activity, and how are cytotoxicity thresholds determined?

  • Methodology : Cytotoxicity is assessed via MTT assays (IC50 values) in cancer cell lines (e.g., HT-29, MCF-7). Cells are seeded at 2.0 × 10^4 cells/well, treated with derivatives (0.1–100 μM), and incubated for 48–72 hours. Viability is quantified by absorbance at 570 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence apoptotic activity via caspase-3 activation?

  • Data Analysis : Derivatives with 3-F and 2-F substituents show enhanced caspase-3 activation (2.5–3.5-fold vs. control) in HT-29 and MCF-7 cells, while 4-Cl derivatives exhibit cell line-specific effects. Structure-activity relationships (SAR) suggest electron-withdrawing groups enhance pro-apoptotic activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies (e.g., variable IC50 values) are addressed by standardizing assay conditions (e.g., DMSO concentration ≤0.5%, matched cell passage numbers) and validating results via orthogonal assays (e.g., Annexin V/PI flow cytometry). Meta-analyses of substituent effects (e.g., phenyl vs. fluorophenyl groups) clarify mechanistic outliers .

Q. How is computational modeling applied to predict binding modes with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like PARP-1. Ligand preparation involves protonation state optimization (Epik, pH 7.4), while docking scores (ΔG < −8 kcal/mol) prioritize high-affinity candidates .

Key Research Challenges

  • Synthetic Scalability : Cyclization yields drop below 50% at >10 mmol scales due to iodine quenching; alternative oxidants (e.g., H2O2/FeCl3) are under investigation .
  • Off-Target Effects : 3-F derivatives show moderate inhibition of CYP3A4 (IC50 = 18 μM), necessitating pharmacokinetic optimization .

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